S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Description
Properties
IUPAC Name |
S-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c1-12(2)10(14)15-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVQSLXRVHCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163104 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-49-6 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamothioic acid, N,N-dimethyl-, S-(5-bromo-2-formylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate typically involves the reaction of 5-bromo-2-formylphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the inhibition of enzyme activity or the disruption of protein-protein interactions .
Comparison with Similar Compounds
Key Differences and Implications
- Substituent Effects: The 2-formyl group in the target compound contrasts with 2-methoxy or 2-ester groups in analogs. Bromine position: The 5-bromo substituent (meta to the formyl group) may confer different steric and electronic effects compared to the 4-bromo analog, influencing regioselectivity in cross-coupling reactions.
Synthetic Conditions :
- Applications: Pesticidal Activity: Fenothiocarb (S-(4-phenoxybutyl) dimethylcarbamothioate) demonstrates that alkyl/aryl ether substituents enhance pesticidal activity, whereas bromo and formyl groups in the target compound may redirect utility toward organic synthesis or pharmaceutical intermediates .
Research Findings and Trends
- Thermal Stability : Methoxy-substituted analogs exhibit higher melting points (104–105°C) compared to allyl-substituted derivatives (70°C), suggesting that polar substituents improve crystallinity. The target compound’s formyl group may reduce melting points due to decreased symmetry .
- Reactivity : Bromine in the target compound offers a handle for Suzuki or Ullmann couplings, unlike methoxy or allyl groups, which are less reactive in metal-catalyzed reactions. The formyl group could enable condensation reactions (e.g., with hydrazines to form hydrazones) .
- Regulatory Considerations: Fenothiocarb’s classification as a pesticide necessitates strict regulatory compliance (e.g., import/export registration) . The target compound’s lack of pesticidal data suggests it may bypass such regulations unless repurposed.
Biological Activity
S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound characterized by its unique structure, which includes a bromine atom at the 5-position of a phenyl ring and a formyl group at the 2-position, combined with a dimethylcarbamothioate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : Approximately 288.16 g/mol
- Functional Groups :
- Bromo substituent
- Formyl group
- Dimethylcarbamothioate moiety
The presence of these functional groups indicates that this compound could interact with various biological targets, potentially leading to diverse biological activities.
Anticancer Activity
A study examining related compounds indicated that derivatives of brominated phenyl compounds could inhibit cell growth in various cancer types, including lymphoma and breast cancer . Although direct studies on this compound are lacking, the potential for similar activity exists based on its structural features.
Enzyme Interaction Studies
Research has shown that compounds containing thiocarbonyl groups often interact with biological macromolecules, suggesting that this compound may also engage in significant interactions with proteins and enzymes, potentially affecting metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-thiophenecarboxaldehyde | CHBrOS | Contains a thiophene ring; used in organic synthesis. |
| S-(4-Bromo-2-formylphenyl) dimethylcarbamothioate | CHBrNOS | Similar structure but different bromine positioning. |
| 5-Bromo-2-fluoropyrimidine | CHBrFN | A fluorinated pyrimidine; used in drug discovery. |
This table highlights the diversity within this chemical class and underscores the unique attributes of this compound due to its specific substituents and structural features.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for S-(5-Bromo-2-formylphenyl) dimethylcarbamothioate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors (e.g., 5-bromo-2-formylphenol) can react with dimethylcarbamothioate derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires controlling temperature (60–80°C) and stoichiometric ratios to minimize side products like disulfides or over-oxidized species. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and carbamothioate groups (C=S resonance at ~200 ppm).
- FT-IR : Confirms C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 327.98 for C₁₀H₁₀BrNO₂S) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Target acetylcholinesterase or proteases, using spectrophotometric monitoring of substrate conversion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for This compound across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, solvent effects). Mitigate by:
- Triangulation : Replicate assays in multiple labs with standardized protocols.
- Meta-Analysis : Pool data from independent studies to identify trends.
- Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Methodological Answer : The bromine and formyl groups direct electrophilic/nucleophilic attacks. For example:
- Electrophilic Substitution : Use Lewis acids (e.g., FeCl₃) to target the para position relative to bromine.
- Nucleophilic Aromatic Substitution : Activate the ring with electron-withdrawing groups (e.g., NO₂) for meta-functionalization. Computational modeling (DFT) predicts reactive sites .
Q. How does the dimethylcarbamothioate moiety influence the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : The thiocarbamate group acts as a transition-state analog, binding to catalytic cysteine residues (e.g., in proteases). Kinetic studies (Lineweaver-Burk plots) reveal competitive/non-competitive inhibition. Mutagenesis (e.g., Cys→Ser mutants) confirms binding specificity .
Q. What advanced analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC-MS/MS : Monitors degradation products in simulated body fluid (pH 7.4, 37°C).
- X-ray Crystallography : Resolves structural changes post-hydrolysis.
- Accelerated Stability Testing : Expose to heat/light and quantify decomposition via Arrhenius modeling .
Methodological Considerations
Q. How can computational tools predict the environmental impact of This compound?
- Methodological Answer : Use QSAR models to estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Molecular docking with aquatic enzymes (e.g., cytochrome P450) predicts metabolic pathways. Validate with Daphnia magna acute toxicity assays .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
